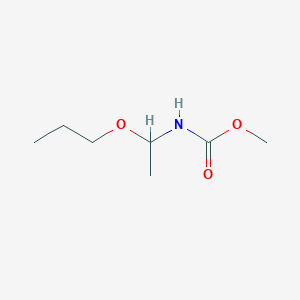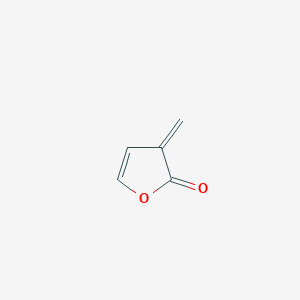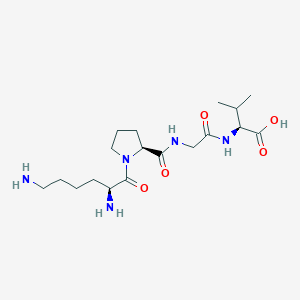
2-Amino-3-(2,3-difluoro-4-hydroxyphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(2,3-difluoro-4-hydroxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is a derivative of tyrosine, where the phenyl ring is substituted with two fluorine atoms at positions 2 and 3, and a hydroxyl group at position 4
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2,3-difluoro-4-hydroxyphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2,3-difluoro-4-hydroxybenzaldehyde.
Aldol Condensation: The precursor undergoes aldol condensation with glycine to form the corresponding α,β-unsaturated carbonyl compound.
Reduction: The α,β-unsaturated carbonyl compound is then reduced to form the desired amino acid.
Industrial Production Methods
Industrial production of this compound may involve:
Catalytic Hydrogenation: Using a suitable catalyst to reduce the intermediate compounds.
Purification: Techniques such as crystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
2-Amino-3-(2,3-difluoro-4-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can yield amines.
科学的研究の応用
2-Amino-3-(2,3-difluoro-4-hydroxyphenyl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals.
Biochemistry: It can be used to study enzyme-substrate interactions and protein modifications.
Materials Science: It can be used in the development of novel materials with specific properties.
作用機序
The mechanism of action of 2-Amino-3-(2,3-difluoro-4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the specific target. The fluorine atoms and hydroxyl group play a crucial role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-Amino-3-(4-hydroxyphenyl)propanoic acid:
2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid: A similar compound with a single fluorine substitution.
Uniqueness
The presence of two fluorine atoms in 2-Amino-3-(2,3-difluoro-4-hydroxyphenyl)propanoic acid makes it unique compared to its analogs. The fluorine atoms can significantly alter the compound’s chemical properties, such as its reactivity, stability, and binding affinity to molecular targets.
特性
分子式 |
C9H9F2NO3 |
|---|---|
分子量 |
217.17 g/mol |
IUPAC名 |
2-amino-3-(2,3-difluoro-4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H9F2NO3/c10-7-4(3-5(12)9(14)15)1-2-6(13)8(7)11/h1-2,5,13H,3,12H2,(H,14,15) |
InChIキー |
XWNMQLVJIYFCFZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1CC(C(=O)O)N)F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-Chlorophenyl)sulfanyl]-3,5-dinitropyridine](/img/structure/B12567925.png)


![Acetamide, N-(1,2,3,5,6,10b-hexahydro-2-oxobenzo[f]cinnolin-9-yl)-](/img/structure/B12567961.png)




![10,10'-Di([1,1'-biphenyl]-2-yl)-9,9'-bianthracene](/img/structure/B12567985.png)

![1-[(8-Nitrooctyl)amino]-3-(octyloxy)propan-2-ol](/img/structure/B12567997.png)


![(5S,6S)-1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromo-6-ethoxy-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12568010.png)
